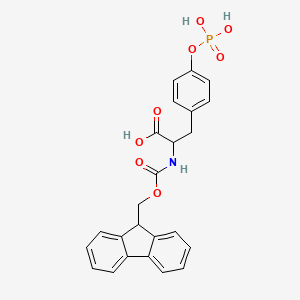

Fmoc-O-Phospho-L-tyrosine

Description

Role of Tyrosine Phosphorylation in Cellular Processes

Among the amino acids that can be phosphorylated, tyrosine holds a special significance. Tyrosine phosphorylation, the addition of a phosphate (B84403) group to a tyrosine residue, is a key event in signal transduction and the regulation of enzymatic activity. wikipedia.org This modification is integral to a multitude of cellular functions, including:

Cell Growth and Proliferation: Growth factor signaling pathways are heavily reliant on tyrosine phosphorylation to transmit signals from the cell surface to the nucleus, ultimately influencing cell division. wikipedia.orgcaister.com

Signal Transduction: Tyrosine phosphorylation is a cornerstone of intracellular signaling cascades. caister.com Activated receptor tyrosine kinases (RTKs) become phosphorylated on specific tyrosine residues, creating docking sites for other signaling proteins containing SH2 domains. wikipedia.org This recruitment is essential for propagating downstream signals. wikipedia.org

Cellular Adhesion and Migration: The phosphorylation of tyrosine residues on membrane proteins triggers signaling pathways that control cell adhesion, spreading, and migration. wikipedia.org

Gene Regulation: The phosphorylation state of certain proteins can influence the formation and activity of transcription factors, thereby regulating gene expression. wikipedia.org

Metabolic Regulation: A prime example is the insulin (B600854) signaling pathway, where the binding of insulin to its receptor activates the receptor's tyrosine kinase activity. wikipedia.org This leads to the phosphorylation of various substrates, which in turn stimulates glucose uptake and glycogen (B147801) synthesis. wikipedia.org

Dysregulation of tyrosine phosphorylation is a hallmark of many diseases, including cancer, highlighting its critical role in maintaining cellular homeostasis. nih.govpnas.org

Importance of Phosphopeptides in Biochemical Research

To unravel the complexities of phosphorylation-dependent cellular processes, researchers rely heavily on synthetic phosphopeptides. These are short chains of amino acids that contain one or more phosphorylated residues. Phosphopeptides are invaluable tools for:

Studying Kinase and Phosphatase Activity: They serve as specific substrates or inhibitors in assays to characterize the activity and specificity of protein kinases and phosphatases. researchgate.net

Investigating Protein-Protein Interactions: Phosphopeptides that mimic the phosphorylated motifs of proteins can be used to identify and study the binding partners that recognize these motifs, such as proteins with SH2 or PTB domains. thermofisher.com

Developing Therapeutic Agents: As intracellular modulators of signaling pathways, phosphopeptides and their mimetics are promising candidates for drug development. researchgate.net

Generating Antibodies: Phosphopeptides are used as antigens to produce antibodies that can specifically recognize the phosphorylated form of a protein, enabling researchers to track its phosphorylation status within cells. rsc.org

The synthesis of phosphopeptides, particularly those with multiple phosphorylation sites, can be challenging but is essential for creating the tools needed to dissect complex signaling networks. rsc.orgresearchgate.net

Overview of Fmoc-O-Phospho-L-tyrosine as a Key Research Building Block

At the heart of synthesizing phosphotyrosine-containing peptides is the protected amino acid building block, this compound. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino terminus of the amino acid. This protection is crucial during solid-phase peptide synthesis (SPPS), a technique used to build peptides step-by-step. The Fmoc group prevents unwanted reactions at the amino group while the next amino acid is being added to the growing peptide chain.

This compound is a cornerstone for researchers in biochemistry and molecular biology for several reasons:

Enables Synthesis of Phosphotyrosine Peptides: It is the key component required to incorporate a phosphotyrosine residue at a specific position within a synthetic peptide sequence. chemimpex.com

Facilitates Study of Phosphorylation Events: By allowing the creation of precisely defined phosphopeptides, it enables detailed studies of the functional consequences of tyrosine phosphorylation. chemimpex.com

Supports Drug Discovery and Development: The ability to synthesize peptides that mimic phosphorylated proteins is invaluable in the design of drugs that target specific protein-protein interactions or enzyme activities involved in disease. rsc.orgchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUJIHSMANWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Fmoc O Phospho L Tyrosine and Analogues

Historical Development of Phosphotyrosine Derivatives for Peptide Synthesis

The journey towards the efficient synthesis of phosphotyrosine-containing peptides has been marked by a significant evolution in chemical strategies. Initial approaches often involved the post-synthetic phosphorylation of tyrosine residues within a fully assembled peptide. However, this "global phosphorylation" method suffered from several drawbacks, including harsh reaction conditions, lack of selectivity, and incomplete phosphorylation, leading to complex product mixtures that were difficult to purify.

A major breakthrough came with the development of the building block approach, where a protected phosphotyrosine derivative is incorporated directly during SPPS. This method offers superior control over the position and stoichiometry of phosphorylation. Early efforts in this direction utilized Boc-protected phosphotyrosine derivatives, such as Boc-Tyr(PO3Me2)-OH, for use in Boc-based SPPS nih.gov.

The advent of Fmoc-based SPPS necessitated the development of corresponding Fmoc-protected phosphotyrosine building blocks. One of the simplest and most cost-effective of these is Fmoc-Tyr(PO3H2)-OH, where the phosphate (B84403) group is unprotected nih.gov. While its use eliminates the need for a final phosphate deprotection step, the unprotected phosphate can lead to challenges during peptide coupling, including sluggish reactions and the potential for side reactions like pyrophosphate formation, particularly in sequences with adjacent phosphotyrosine residues nih.gov. To address these issues, a variety of derivatives with protected phosphate moieties have been developed, becoming commercially available and widely employed in peptide synthesis over the last decade nih.govrsc.org.

Methodologies for Phosphate Group Introduction

The synthesis of Fmoc-O-Phospho-L-tyrosine and its protected analogues relies on the efficient introduction of a phosphate group onto the hydroxyl side chain of tyrosine. Several methodologies have been established for this purpose, each with its own set of advantages and limitations.

Inorganic Reagent-Based Phosphorylation

Historically, one of the earliest methods for tyrosine phosphorylation involved the use of inorganic reagents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) rsc.org. These highly reactive phosphorylating agents can directly introduce a phosphate group onto the tyrosine hydroxyl.

| Reagent | Advantages | Disadvantages |

| POCl3 | Readily available | Harsh reaction conditions, low selectivity, potential for side reactions |

| P2O5 | Powerful phosphorylating agent | Harsh reaction conditions, poor solubility, difficult to control |

While these methods were foundational, their application in modern peptide chemistry is limited due to the harsh conditions required, which are often incompatible with the sensitive functional groups present in amino acids and peptides. Consequently, these early approaches are now largely considered to be fading away in favor of milder and more selective methods rsc.org.

Phosphorohalidate Approaches

Phosphorohalidate-based methods offer a more controlled approach to phosphorylation. This strategy is an extension of the Todd reaction and involves the in situ generation of a reactive dialkyl halogen phosphate from a dialkyl phosphite and a halogenating agent like carbon tetrachloride or carbon tetrabromide in the presence of a base rsc.org. This reactive intermediate then phosphorylates the tyrosine hydroxyl group. A related approach utilizes aminophosphoryl chlorides, which can also serve as effective phosphorylating agents nih.govrsc.org.

Phosphoramidite-Based Phosphitylation and Oxidation

The phosphoramidite-based approach has become the dominant and most widely used method for the synthesis of phosphotyrosine derivatives due to its high efficiency and mild reaction conditions nih.govrsc.org. This two-step process involves:

Phosphitylation: A protected tyrosine derivative is reacted with a phosphoramidite reagent, such as di-tert-butyl N,N-diethylphosphoramidite, in the presence of an activator like 1H-tetrazole or its alternatives (e.g., 5-(benzylthio)-1H-tetrazole) rsc.orgresearchgate.net. This step forms a phosphite triester intermediate.

Oxidation: The P(III) phosphite triester is then oxidized to the more stable P(V) phosphate triester using a mild oxidizing agent, typically tert-butyl hydroperoxide or iodine nih.govrsc.org.

This methodology is highly efficient and compatible with a wide range of protecting groups, making it the preferred route for the synthesis of various Fmoc-Tyr(PO3R2)-OH derivatives nih.govresearchgate.net.

Synthesis of Modified Fmoc-Phosphotyrosine Derivatives

The synthesis of various protected Fmoc-phosphotyrosine derivatives is crucial for their application as building blocks in peptide synthesis.

Fmoc-O-dimethylphospho-L-tyrosine Derivatives

The synthesis of Fmoc-O-dimethylphospho-L-tyrosine relies on the effective phosphorylation of the tyrosine side chain. A common and efficient method is the 'phosphite-triester' approach. This involves reacting a suitably N-protected and C-protected tyrosine derivative with a phosphitylating agent such as dimethyl N,N-diethylphosphoramidite in the presence of an activator like tetrazole. The resulting phosphite triester is then oxidized to the stable phosphate triester. Following phosphorylation, the carboxyl protecting group is removed, and the amino group is protected with the Fmoc moiety to yield the final building block, Fmoc-Tyr(PO3Me2)-OH. acs.org

Fmoc-O-benzylphospho-L-tyrosine Derivatives

Fmoc-O-benzylphospho-L-tyrosine is a key building block for synthesizing phosphopeptides. chemimpex.com The monobenzyl derivative, Fmoc-Tyr(PO(OBzl)OH)-OH, is particularly common. sigmaaldrich.com An efficient one-pot synthesis for this compound has been developed that avoids the need for initial protection of the carboxylic acid group. nih.gov This method utilizes a phosphitylation approach, which streamlines the process. A cost-effective, scalable one-pot synthesis has also been demonstrated for the analogous Fmoc-O-benzylphospho-L-serine, highlighting the industrial applicability of such methods for producing these valuable reagents in kilogram quantities. researchgate.net

Isosteric Analogues (e.g., Phosphonodifluoromethylphenylalanine)

To overcome the enzymatic lability of the phosphate group, non-hydrolyzable isosteric analogues of phosphotyrosine have been developed. nih.gov Among the most useful is phosphonodifluoromethylphenylalanine (F2Pmp), where the P-O-C ester linkage is replaced by a more stable P-CF2-C bond. nih.govsigmaaldrich-jp.com The difluoromethylene group acts as a bioisostere of the ester oxygen. nih.gov

The synthesis of the Fmoc-protected F2Pmp building block, Fmoc-F2Pmp-OH, has been developed to allow its incorporation into peptides using standard SPPS protocols. nih.govtum.de The development of this mimetic has been a significant advancement, providing crucial tools for studying the function of protein-tyrosine phosphatases (PTPs) and other signaling proteins. nih.govsigmaaldrich-jp.com

Advanced Solid Phase Peptide Synthesis Spps Utilizing Fmoc O Phospho L Tyrosine

Integration of Fmoc-O-Phospho-L-tyrosine into Fmoc SPPS Protocols

The incorporation of phosphotyrosine residues into synthetic peptides is most commonly achieved during solid-phase peptide synthesis (SPPS) using the building block approach with N-α-Fmoc-protected O-phospho-L-tyrosine derivatives. The choice of the phosphate (B84403) protecting group is a critical factor that significantly influences the efficiency of the synthesis. The most utilized derivatives include those with an unprotected phosphate group, a monobenzyl-protected phosphate, or a fully protected phosphate, such as with dimethylamino groups.

Fmoc-Tyr(PO₃H₂)-OH is the most straightforward and cost-effective option. As the phosphate group is unprotected, there are no concerns regarding the final deprotection of the phosphate. However, the presence of the free phosphate can lead to challenges during peptide assembly. Coupling reactions are often slow and may require the use of highly efficient coupling reagents like HATU in combination with a significant excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to drive the reaction to completion. A major drawback of this derivative is the potential for pyrophosphate formation, particularly in sequences containing adjacent phosphotyrosine residues.

Fmoc-Tyr(PO(OBzl)OH)-OH is a widely used derivative that offers a compromise between the unprotected and fully protected strategies. The monobenzyl ester provides partial protection to the phosphate group, which can mitigate some of the issues associated with the free phosphate. However, the remaining acidic hydroxyl group on the phosphate can still interfere with the coupling reaction. Uronium-based coupling reagents such as HBTU or HATU are generally recommended for the efficient incorporation of this building block. It has been observed that increasing the excess of DIPEA during the coupling step can be advantageous. A significant benefit of the monobenzyl protection is its lability to the standard trifluoroacetic acid (TFA) cleavage cocktail used at the end of the synthesis, which simplifies the deprotection process.

Fmoc-Tyr(PO(NMe₂)₂)-OH represents a fully protected phosphotyrosine derivative. The dimethylamino groups effectively shield the phosphate, which improves the solubility of the building block in organic solvents and, more importantly, prevents side reactions associated with the acidic phosphate moiety, such as pyrophosphate formation. This derivative is compatible with a wider range of standard coupling reagents, including PyBOP/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt. The removal of the dimethylamino protecting groups can be achieved under mild acidic conditions.

The general protocol for integrating these derivatives into an Fmoc SPPS workflow involves the standard steps of Fmoc deprotection, typically with piperidine in DMF, followed by the coupling of the protected amino acid. For phosphotyrosine derivatives, extended coupling times or double coupling cycles may be necessary to ensure complete incorporation, especially in sterically hindered sequences.

Challenges and Optimization in Phosphopeptide Assembly

The synthesis of phosphopeptides presents a unique set of challenges that require careful optimization of the SPPS protocol to achieve high purity and yield. These challenges primarily revolve around coupling efficiency and the occurrence of various side reactions.

Coupling Efficiency and Reaction Conditions

The negatively charged and bulky nature of the phosphate group, even when protected, can significantly hinder the coupling of this compound and the subsequent amino acid. This steric hindrance and potential for electrostatic repulsion can lead to incomplete coupling reactions, resulting in deletion sequences.

To overcome these challenges, the choice of coupling reagent and reaction conditions is paramount. High-efficiency uronium/aminium-based reagents are generally preferred over carbodiimides for phosphopeptide synthesis.

| Coupling Reagent | Base | Key Considerations |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Highly efficient, often the reagent of choice for difficult couplings, including phosphotyrosine. |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIPEA | Another highly effective coupling reagent, comparable in performance to HATU. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Generally effective, but may be less efficient than HATU or HCTU for particularly hindered couplings involving phosphotyrosine. |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | DIPEA | A commonly used and cost-effective reagent, though may require longer reaction times or double coupling for phosphotyrosine incorporation. |

Optimization strategies to enhance coupling efficiency include:

Increased Reagent Excess: Using a higher excess of the protected amino acid and coupling reagents (typically 3-5 equivalents) can help drive the reaction to completion.

Extended Coupling Times: Allowing for longer reaction times (e.g., 2-4 hours or even overnight) can improve coupling yields, especially for sterically demanding residues.

Double Coupling: Performing the coupling reaction twice before proceeding to the next deprotection step is a common strategy to ensure complete acylation.

Temperature Control: While most SPPS is performed at room temperature, carefully controlled heating can sometimes improve coupling efficiency for difficult sequences.

Minimization of Side Reactions (e.g., β-elimination, aspartimide formation, N→O-acyl shift)

Several side reactions can occur during the synthesis of phosphopeptides, leading to impurities that are often difficult to separate from the desired product.

β-elimination: This side reaction is more prevalent for phosphoserine and phosphothreonine residues, where the phosphate group can be eliminated under the basic conditions of Fmoc deprotection, leading to the formation of dehydroalanine or dehydroaminobutyric acid, respectively. While less common for phosphotyrosine due to the stability of the aromatic side chain, it is still a potential concern, particularly with prolonged exposure to strong bases. Optimization strategies include using milder deprotection conditions (e.g., shorter deprotection times, lower concentrations of piperidine, or alternative bases like DBU at very low concentrations).

Aspartimide formation: This is a common side reaction in Fmoc SPPS that occurs when an aspartic acid residue is present in the peptide sequence. The backbone amide nitrogen can attack the side-chain ester of aspartate, forming a five-membered ring succinimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening. While not directly related to the phosphotyrosine residue itself, the extended coupling times and stronger basic conditions sometimes employed in phosphopeptide synthesis can exacerbate aspartimide formation in sequences containing aspartic acid. Strategies to minimize this include the use of bulky side-chain protecting groups on the aspartic acid (e.g., O-2,4-dimethylpent-3-yl (ODmpe) or 3-methylpent-3-yl (OMpe)) or the incorporation of dipeptide building blocks that protect the backbone amide.

N→O-acyl shift: This side reaction has been observed in phosphotyrosine-containing peptides that also have a threonine residue. rsc.orgrsc.org Under the acidic conditions of the final cleavage and deprotection from the resin, the peptide backbone can rearrange, with the acyl group from the nitrogen of the threonine migrating to its side-chain hydroxyl group, forming a depsipeptide. The rate of this migration is sequence-dependent and is more pronounced with longer acid treatment times. To mitigate this, it is recommended to use the more acid-labile monobenzyl-protected phosphotyrosine building block (Fmoc-Tyr(PO(OBzl)OH)), which allows for shorter acid cleavage times, thereby reducing the extent of the N→O-acyl shift and improving the purity and yield of the final phosphopeptide. rsc.org

Resin and Linker Selection for Phosphopeptide Synthesis

| Resin Type | Linker Example | Cleavage Condition | Key Characteristics |

| Polystyrene-based | Wang | TFA | Standard resin for the synthesis of peptide acids. |

| Polystyrene-based | Rink Amide | TFA | Used for the synthesis of peptide amides. |

| PEG-Polystyrene (PEG-PS) | - | TFA | Offers improved swelling properties in a wider range of solvents, which can be beneficial for the synthesis of longer or more complex phosphopeptides by improving solvation of the growing peptide chain. |

| 2-Chlorotrityl chloride | - | Dilute acid (e.g., TFE/DCM) | Allows for the synthesis of fully protected peptide fragments, which can be useful for segment condensation strategies in the synthesis of very long phosphopeptides. |

The loading capacity of the resin should also be considered. For long or difficult phosphopeptide sequences, a resin with a lower loading capacity (e.g., 0.2-0.5 mmol/g) is often preferred to minimize steric hindrance and aggregation of the growing peptide chains.

Microwave-Assisted SPPS for Enhanced Phosphopeptide Synthesis

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to enhance the efficiency of synthesizing challenging peptides, including phosphopeptides. The application of microwave energy can significantly accelerate both the deprotection and coupling steps of SPPS, leading to shorter synthesis times and often improved peptide purity.

The primary advantage of microwave heating is the rapid and uniform energy transfer to the reaction mixture, which can overcome the kinetic barriers associated with sterically hindered couplings, such as the incorporation of bulky phosphotyrosine residues. This can lead to more complete reactions in a fraction of the time required for conventional room-temperature synthesis. For phosphopeptide synthesis, this translates to higher coupling efficiencies, reduced need for double coupling, and potentially lower excesses of expensive protected amino acids.

However, the use of elevated temperatures in MW-SPPS also necessitates careful optimization to avoid an increase in side reactions. For instance, the risk of β-elimination for phosphoserine and phosphothreonine can be heightened at higher temperatures. Therefore, Fmoc deprotection is often performed at room temperature even in a microwave-assisted protocol to minimize this side reaction. Acidic cleavage of the peptide from the resin under microwave irradiation has been reported to sometimes result in the reattachment of the benzyl (B1604629) protecting group from the phosphate to the peptide chain. Performing the cleavage at room temperature can minimize this undesired alkylation.

Strategies for Multi-Phosphorylated Peptide Synthesis

The synthesis of peptides containing multiple phosphorylation sites presents an even greater challenge due to the cumulative effects of steric hindrance and electrostatic repulsion from the multiple phosphate groups. These factors can severely impede coupling efficiency and lead to a higher incidence of deletion sequences and other impurities.

Several strategies have been developed to address the synthesis of multi-phosphorylated peptides:

Combinatorial Coupling Methods: A combinatorial approach that employs different coupling methods with varying reaction times, equivalents of protected phosphoamino acids, and repetitive coupling cycles has been shown to be effective. biorxiv.org This strategy involves starting with standard coupling conditions and escalating to more forcing conditions (e.g., longer reaction times, double coupling) only when a simpler method proves inefficient for a particular coupling step.

Microwave-Assisted Synthesis: As with single phosphopeptides, microwave irradiation is a valuable tool for the synthesis of multi-phosphorylated peptides. The enhanced reaction rates can help to overcome the significant steric and electronic hindrances encountered when coupling multiple phosphorylated residues in close proximity.

Segment Condensation: For very long or highly phosphorylated peptides, a convergent strategy involving the synthesis of smaller, protected peptide fragments followed by their ligation in solution or on the solid phase can be advantageous. This approach can circumvent the problems associated with the stepwise synthesis of long, difficult sequences.

Global Phosphorylation: An alternative to the building block approach is the post-synthetic "global" phosphorylation of a fully assembled peptide containing unprotected serine, threonine, or tyrosine residues. This is typically done while the peptide is still attached to the solid support. However, this method can suffer from a lack of specificity and incomplete phosphorylation, making the building block approach generally preferred for the synthesis of well-defined phosphopeptides.

The successful synthesis of multi-phosphorylated peptides often requires a tailored approach that takes into account the specific sequence and the number and location of the phosphorylation sites. Careful monitoring of the coupling reactions and optimization of the synthesis parameters at each step are crucial for achieving the desired product in high purity.

Techniques for Phosphopeptide Cleavage and Deprotection

The final stage in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized phosphopeptide from the solid support and the simultaneous removal of all side-chain protecting groups. This global deprotection step is critical for obtaining the desired product in high purity and yield. For phosphopeptides synthesized using this compound, which typically employs a tert-butyl (tBu) group for phosphate protection, this process is almost universally accomplished with strong acid, predominantly trifluoroacetic acid (TFA).

The success of this step hinges on the composition of the "cleavage cocktail," a mixture of TFA and various scavengers. During acidolysis, highly reactive cationic species are generated from the cleavage of side-chain protecting groups (like tBu) and the resin linker. nih.govsigmaaldrich.comresearchgate.net These carbocations can cause irreversible side reactions by alkylating nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). nih.govsigmaaldrich.com Scavengers are nucleophilic reagents added to the TFA to trap these reactive cations before they can modify the peptide. sigmaaldrich.comthermofisher.com

Common scavengers and their functions include:

Water (H₂O): Acts as a scavenger for tert-butyl cations, particularly important when tBu-protected residues like Asp, Glu, Ser, Thr, and Tyr are present. thermofisher.comwpmucdn.com

Triisopropylsilane (TIS): A highly effective scavenger for trityl (Trt) groups and other carbocations, reducing the risk of side reactions. iris-biotech.de

1,2-Ethanedithiol (EDT): A strong nucleophile, particularly effective at scavenging trityl cations and preventing t-butylation. nih.govthermofisher.com It is often used for peptides containing Cys, Met, and Trp. iris-biotech.de

Phenol: A scavenger that helps preserve the integrity of peptides and can suppress side reactions involving tyrosine. nih.govwpmucdn.com

Thioanisole: Used to accelerate the removal of certain protecting groups, like Pmc from Arginine, and to act as a scavenger. nih.govthermofisher.com

A standard cleavage cocktail for a broad range of peptides consists of 95% TFA, 2.5% TIS, and 2.5% water. iris-biotech.de However, the optimal cocktail depends on the specific amino acid composition of the phosphopeptide. For sequences containing sensitive residues, more complex and robust mixtures are employed. "Reagent K," a widely used cocktail, is composed of TFA, phenol, water, thioanisole, and EDT, and is particularly effective for peptides containing Cys, Met, Trp, or Tyr. nih.goviris-biotech.depeptide.com

While β-elimination is a significant concern for phosphoserine and phosphothreonine residues under both basic (Fmoc deprotection) and acidic conditions, phosphotyrosine is generally stable against this side reaction. rsc.org However, other side reactions can occur. Prolonged acid cleavage of phosphotyrosine-containing peptides, especially those with a nearby Threonine residue, can lead to a reversible N → O acyl shift, forming a depsipeptide by-product. rsc.org Using protecting groups that allow for faster deprotection can help mitigate this issue. rsc.org

The general procedure involves treating the peptide-resin with the freshly prepared cleavage cocktail for 1-4 hours at room temperature. The peptide is then precipitated from the TFA solution using cold diethyl ether, washed, and lyophilized to obtain the crude product. thermofisher.comthermofisher.com

| Reagent Name | Composition | Primary Application/Notes |

|---|---|---|

| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Suitable for peptides without highly sensitive residues (Trp, Cys, Met). |

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail effective for peptides containing Cys, Met, Trp, and Tyr. nih.goviris-biotech.de |

| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | A low-odor alternative, good for scavenging trityl groups but offers less protection for Cys and Met. iris-biotech.depeptide.com |

| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Optimized for peptides containing sulfonyl-protected Arginine (Pmc, Pbf). iris-biotech.de |

Automation in Phosphopeptide Synthesis

The principles of solid-phase peptide synthesis (SPPS) are highly amenable to automation, a development that has revolutionized peptide science by enhancing reproducibility, increasing throughput, and reducing manual labor. americanpeptidesociety.orgformulationbio.com Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, amino acid coupling, and capping in a precisely controlled and programmable manner. americanpeptidesociety.org This technology has been successfully adapted for the synthesis of complex peptides, including phosphopeptides incorporating this compound.

Modern automated synthesizers can be broadly categorized into two main designs based on their liquid handling systems: valve-based instruments and robotic platforms. nih.gov Valve-based systems are often single-channel but can be expanded for parallel synthesis, while X-Y robotic platforms are ideal for high-throughput parallel synthesis of many peptides simultaneously. nih.govpeptide.com Many of these instruments can be equipped with specialized features that are particularly beneficial for phosphopeptide synthesis, such as microwave heating. Microwave energy can significantly accelerate coupling and deprotection steps, improving efficiency, especially when incorporating bulky residues like phosphorylated amino acids. cem.comresearchgate.net

The synthesis of phosphopeptides, however, presents unique challenges for automation. Protected phosphoamino acids are sterically hindered and can exhibit electrostatic repulsion, which may decrease coupling yields. researchgate.net Furthermore, the phosphate protecting groups themselves can be acid-labile, and prolonged exposure to high temperatures during microwave-assisted synthesis can lead to side reactions. cem.com Careful optimization of protocols, including the choice of coupling reagents and reaction times, is crucial to minimize these issues. For instance, using coupling methodologies that stabilize the acid-labile protected phosphate group at elevated temperatures can significantly reduce side reactions. cem.com

Despite these challenges, fully automated synthesis of phosphopeptides, including phosphopeptide arrays in microtiter plates, has been successfully demonstrated. nih.govusuhs.edu These automated platforms enable the high-throughput production of phosphopeptides for use in kinase assays, antibody epitope mapping, and other biochemical studies. nih.govusuhs.edu The integration of software for protocol management, real-time monitoring (e.g., UV monitoring of Fmoc deprotection), and resource optimization further enhances the reliability and efficiency of automated phosphopeptide synthesis. americanpeptidesociety.org

| Feature | Relevance to Phosphopeptide Synthesis | Challenges & Considerations |

|---|---|---|

| Microwave Heating | Accelerates coupling of bulky phosphoamino acids and improves overall synthesis speed. cem.comresearchgate.net | Can promote side reactions if not carefully controlled; potential degradation of acid-labile phosphate protecting groups. cem.com |

| Parallel Synthesis | Enables high-throughput production of phosphopeptide libraries for screening and analysis. peptide.comnih.gov | Requires precise liquid handling to ensure uniformity across all reaction vessels. |

| UV Monitoring | Allows for real-time monitoring of the Fmoc deprotection step, ensuring complete removal before the next coupling cycle. americanpeptidesociety.orgnih.gov | Flow rate and resin properties can affect the accuracy of monitoring. |

| Robotic Liquid Handling | Provides high precision and reproducibility for reagent delivery, minimizing human error. nih.govpeptide.com | Requires careful calibration and maintenance to ensure accuracy. |

| Inert Atmosphere | Protects sensitive residues from oxidation during synthesis cycles. | Maintaining a completely inert environment can be challenging in some high-throughput systems. |

Applications of Fmoc O Phospho L Tyrosine Derived Peptides in Biochemical and Molecular Biology Research

Probing Protein-Protein Interactions Involving Tyrosine Phosphorylation

Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes by creating specific recognition sites for other proteins. The synthesis of peptides containing phosphotyrosine, facilitated by Fmoc-O-Phospho-L-tyrosine, allows for the detailed investigation of these interactions.

Studies of Phosphotyrosine-Binding Domains (e.g., SH2, PTB domains)

Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains are modular protein domains that recognize and bind to specific phosphotyrosine-containing sequences, acting as crucial hubs in signaling networks. dundee.ac.uk Synthetic phosphopeptides are instrumental in characterizing the binding specificity and affinity of these domains.

For instance, researchers have synthesized phosphopeptides corresponding to the activation loop of the epidermal growth factor receptor (EGFR) to study their interaction with the SH2 domain of the Grb2 adaptor protein. By systematically varying the amino acid sequence flanking the phosphotyrosine, they can determine the consensus binding motif and measure the binding affinity, often in the nanomolar range. embopress.org

Similarly, the binding kinetics of PTB domains with their target phosphopeptides can be meticulously studied. For example, peptides mimicking the juxtamembrane region of the insulin (B600854) receptor have been synthesized to investigate their interaction with the PTB domain of the insulin receptor substrate 1 (IRS-1). These studies provide quantitative data on association and dissociation rates, offering insights into the dynamics of signaling complex formation.

| Interacting Protein (Domain) | Phosphopeptide Ligand (Origin) | Binding Affinity (Kd) | Research Focus |

| Grb2 (SH2) | pY-V-N-V (from Shc) | ~0.2 µM | Characterizing SH2 domain specificity |

| SHP2 (N-SH2) | pY-V-H-L (from PD-1) | ~1.5 µM | Investigating allosteric regulation of a phosphatase |

| Crk (SH2) | pY-A-Q-P (from p130Cas) | ~0.1 µM | Elucidating signaling pathways in cell adhesion |

| IRS-1 (PTB) | N-P-X-pY (from Insulin Receptor) | ~1.0 µM | Understanding insulin signaling |

Investigation of Signal Transduction Pathways

The precise control of protein phosphorylation and dephosphorylation by kinases and phosphatases, respectively, is fundamental to signal transduction. This compound-derived peptides are invaluable for dissecting the roles of these enzymes and the consequences of their activity.

Elucidating Kinase Substrate Specificity

Synthetic peptide libraries are powerful tools for determining the substrate specificity of protein tyrosine kinases. By creating a diverse collection of peptides with a central tyrosine residue flanked by various amino acids, researchers can perform in vitro kinase assays to identify the preferred phosphorylation motifs for a given kinase. nih.gov For example, a library of peptides can be incubated with a specific kinase and ATP, and the phosphorylated peptides can be identified using mass spectrometry. This approach has been used to define the consensus phosphorylation sites for numerous kinases, such as Src and Abl, providing crucial information about their downstream targets. unl.pt

Characterization of Protein Tyrosine Phosphatase (PTP) Activity and Specificity

Just as they are used to study kinases, synthetic phosphopeptides are essential for characterizing the activity and specificity of protein tyrosine phosphatases (PTPs). nih.gov By synthesizing a phosphopeptide corresponding to a known PTP substrate, researchers can measure the rate of dephosphorylation and determine kinetic parameters such as Km and Vmax. acs.org

Furthermore, libraries of phosphopeptides can be used to profile the substrate specificity of different PTPs. For instance, a study utilized a library of phosphopeptides to compare the specificities of PTP1B, SHP-1, and SHP-2, revealing distinct preferences for the amino acid sequences surrounding the phosphotyrosine. lon.ac.uk This information is critical for understanding the specific roles of individual PTPs in regulating cellular signaling.

| PTP | Phosphopeptide Substrate | Key Finding |

| PTP1B | D-A-D-E-pY-L | Preference for acidic residues N-terminal to pY |

| SHP-1 | E-E-I-pY-V-E | Strong preference for isoleucine at the +1 position |

| T-cell PTP | Angiotensin II (phosphorylated) | Demonstrated competition with a radiolabeled substrate |

| CD45 | E-pY-M-P-M-E | Used to study the role of CD45 in T-cell activation |

Impact of Phosphorylation Patterns on Signaling Outcomes

Many signaling proteins are phosphorylated on multiple tyrosine residues, and the specific pattern of phosphorylation can have profound effects on the downstream signaling events. This compound allows for the synthesis of peptides with defined phosphorylation patterns, enabling researchers to investigate the functional consequences of multisite phosphorylation. nih.gov

For example, peptides corresponding to the immunoreceptor tyrosine-based activation motifs (ITAMs) of immune receptors can be synthesized with one or both tyrosine residues phosphorylated. The differential binding of signaling proteins, such as the tandem SH2 domains of ZAP-70, to these singly and dually phosphorylated peptides can then be assessed. frontiersin.org These studies have revealed that the dual phosphorylation of ITAMs creates a high-avidity binding site for ZAP-70, leading to robust downstream signaling, an outcome that is not achieved with single phosphorylation.

Development of Phosphopeptide Libraries for High-Throughput Screening

The ability to synthesize large and diverse libraries of phosphopeptides has opened up new avenues for high-throughput screening (HTS) in both basic research and drug discovery. nih.govthermofisher.com These libraries can be used to identify novel substrates for kinases and phosphatases, as well as to discover small molecule inhibitors of phosphotyrosine-mediated interactions.

For instance, a phosphopeptide library can be arrayed on a microarray chip and incubated with a cell lysate or a purified kinase to identify new substrates on a proteome-wide scale. mdpi.com In the context of drug discovery, a high-throughput screen could be designed to identify compounds that disrupt the binding of a specific SH2 domain to its cognate phosphopeptide. This is often done using a competitive binding assay where a fluorescently labeled phosphopeptide is displaced by a potential inhibitor. drugtargetreview.com Such screens have the potential to identify lead compounds for the development of new therapies targeting diseases driven by aberrant tyrosine kinase signaling, such as cancer and inflammatory disorders.

| Library Type | Screening Application | Example Finding |

| Positional Scanning Library | Kinase Substrate Specificity | Identification of the consensus motif for Src kinase |

| Peptide Microarray | Proteome-wide Substrate Discovery | Discovery of novel substrates for the insulin receptor kinase |

| Competitive Binding Assay | SH2 Domain Inhibitor Screening | Identification of small molecules that block Grb2-SH2 binding |

| Phage Display Library | Identification of Phosphotyrosine Binders | Discovery of novel peptides that bind to phosphotyrosine aggregates unl.pt |

Generation of Antibodies Specific to Phosphotyrosine and Phosphorylated Epitopes

The synthesis of peptides containing phosphorylated tyrosine residues, facilitated by the use of this compound, is fundamental for the production of phospho-specific antibodies. jpt.com These antibodies are critical research tools that can distinguish between the phosphorylated and non-phosphorylated forms of a protein, providing insights into protein activity and signaling pathways. nih.gov The generation of these highly specific antibodies involves using synthetic phosphopeptides as immunogens to elicit an immune response. creative-diagnostics.comresearchgate.net

Anti-phosphopeptide antibodies can be engineered to recognize a protein only when it is phosphorylated at a specific site. nih.gov This specificity allows for the analysis of a protein's functional state in situ and facilitates the differential isolation of protein species phosphorylated at individual sites. nih.gov Unlike general anti-phosphotyrosine antibodies which have broad reactivity, antibodies generated against specific phosphopeptide sequences offer unique specificity towards the target protein. nih.gov

The process for producing both polyclonal and monoclonal anti-phosphopeptide antibodies has been well-established. nih.gov

Polyclonal Antibody Production: This process involves immunizing host animals (e.g., rabbits) with a synthesized phosphopeptide that has been conjugated to a carrier protein. creative-diagnostics.com The resulting antiserum often requires affinity purification using a phosphopeptide column to isolate the desired antibodies. creative-diagnostics.com A subsequent negative selection step, using the corresponding non-phosphorylated peptide, may be performed to remove any antibodies that cross-react with the unphosphorylated protein. creative-diagnostics.com

Monoclonal Antibody Production: For monoclonal antibodies, mice are immunized with the phosphopeptide. creative-diagnostics.com Hybridoma clones that produce antibodies recognizing the phosphopeptide are then selected. creative-diagnostics.comnih.gov A crucial negative selection step using the non-phosphorylated version of the peptide ensures the final monoclonal antibody is specific to the phosphorylated epitope. creative-diagnostics.com

The design of the phosphopeptide immunogen is a critical step in this process. researchgate.net The sequence is chosen to direct the immune response specifically to the phosphorylation site of interest. researchgate.net

| Antibody Type | Immunization & Selection Process | Purification/Screening | Key Advantage |

| Polyclonal | Immunization with phosphopeptide-carrier conjugate. creative-diagnostics.com | Affinity purification with a phosphopeptide column; optional cross-absorption with a non-phosphopeptide column. creative-diagnostics.com | High affinity due to recognition of multiple epitopes. |

| Monoclonal | Immunization with phosphopeptide, followed by screening of hybridoma clones against the phosphopeptide. creative-diagnostics.com | Negative selection screening against the corresponding non-phosphopeptide to ensure specificity. creative-diagnostics.com | High specificity for a single epitope. nih.gov |

Use as Biochemical Probes for Enzyme Activity Monitoring

Peptides derived from this compound are invaluable tools for monitoring the activity of enzymes involved in phosphorylation signaling, particularly protein tyrosine phosphatases (PTPs). nih.govpeptide.com These synthetic phosphopeptides can act as substrates for PTPs, and their dephosphorylation can be monitored to quantify enzyme activity. nih.govacs.org

One common application is in competition assays to determine the substrate specificity of phosphatases. For instance, synthetic phosphopeptides have been used to study the specificity of T-cell protein tyrosine phosphatase. nih.gov In such studies, unlabeled phosphopeptides compete with a radiolabeled phosphopeptide substrate, and the reduction in the release of radioactivity indicates that the unlabeled peptide is an effective substrate for the enzyme. nih.gov

Furthermore, these peptides are integral to the development of sophisticated biochemical probes for real-time enzyme activity monitoring. nih.gov A notable example is the creation of fluorescent probes. These probes often incorporate a phosphorylation-sensitive fluorophore, such as the Sox fluorophore, into a peptide sequence that is a known substrate for a specific enzyme. nih.gov The fluorescence of the Sox group changes upon phosphorylation or dephosphorylation of an adjacent tyrosine residue, allowing for the direct and continuous monitoring of enzyme activity. nih.gov This method has been successfully used to create probes for enzymes like PTP-PEST, a critical regulator of cell migration. nih.gov

Activity-based probes (ABPs) represent another class of tools developed from phosphotyrosine analogs. These probes are designed to bind irreversibly to the active site of specific enzymes. nih.govrsc.org They typically consist of a PTP-specific "trapping" device, like α-bromobenzylphosphonate, linked to a reporter tag (e.g., biotin) for visualization and purification. nih.gov Such probes are highly specific for PTPs and can be used to profile enzyme activity in complex biological samples like cell lysates. nih.gov

| Probe Type | Mechanism of Action | Application Example | Information Gained |

| Substrate Peptides | Act as competitive or direct substrates for enzymes like PTPs. nih.gov | Studying the substrate specificity of T-cell protein tyrosine phosphatase. nih.gov | Enzyme kinetics, substrate specificity. peptide.com |

| Fluorescent Probes | Incorporate a fluorophore whose signal changes upon dephosphorylation by an enzyme. nih.gov | Monitoring PTP-PEST enzymatic activity with a pPEST1tide probe. nih.gov | Real-time enzyme activity in various samples. nih.gov |

| Activity-Based Probes (ABPs) | Covalently bind to the active site of a target enzyme family. nih.gov | Profiling PTP activity in complex proteomes using biotin-tagged probes. nih.gov | Identification and functional characterization of active enzymes. nih.gov |

Applications in Bioconjugation and Biosensor Development

This compound and the resulting phosphopeptides are significant in the fields of bioconjugation and biosensor development. chemimpex.comchemimpex.com Bioconjugation involves attaching these peptides to other biomolecules or surfaces, which is essential for creating tools like biosensors and diagnostic assays. chemimpex.com

The development of biosensors for detecting tyrosine phosphorylation events is a key area of research. mdpi.comnih.gov These sensors can provide real-time measurement of kinase or phosphatase activity. ed.ac.uk One approach involves modifying a sensor surface with a peptide substrate for a specific tyrosine kinase. ed.ac.uk The phosphorylation of this peptide can then be detected using various methods, including surface-enhanced Raman scattering (SERS). ed.ac.uk This technique allows for the real-time monitoring of changes in the peptide's phosphorylation state, providing a direct measure of enzyme activity. ed.ac.uk

Phosphopeptides are also used to create affinity-based biosensors. In these systems, a phosphopeptide can be immobilized on a sensor surface to capture proteins that specifically bind to phosphorylated tyrosine residues, such as those containing SH2 domains. rsc.org The binding events can be detected electrochemically or optically.

Moreover, the unique properties of phosphotyrosine can be harnessed in "bioorthogonal" chemistry applications. mdpi.com This involves tagging biomolecules with chemical handles that can be selectively modified in a complex biological environment. While not a direct application of the phosphopeptide itself as a reactive handle, the peptides serve as the biological recognition element in systems designed to probe phosphorylation-dependent interactions. The ability to synthesize peptides with site-specific phosphorylation is crucial for developing these advanced chemical biology tools. mdpi.com

| Application Area | Role of Phosphopeptide | Technology Example | Outcome |

| Enzyme Activity Biosensors | Serves as a reporter molecule and substrate for a target enzyme. ed.ac.uk | A gold nanoparticle-based SERS sensor functionalized with a reporter peptide (Axltide). ed.ac.uk | Real-time monitoring of tyrosine phosphorylation by the Axl enzyme. ed.ac.uk |

| Affinity-Based Biosensors | Acts as a capture agent to bind specific proteins. rsc.org | Immobilized phosphopeptides on an electrode surface to capture SH2 domain-containing proteins. | Detection and quantification of specific protein-phosphopeptide interactions. |

| Bioconjugation | Used to create conjugates with other biomolecules for various applications. chemimpex.comchemimpex.com | Attaching phosphopeptides to carrier proteins for antibody generation. creative-diagnostics.com | Enhanced delivery, targeted action, or creation of diagnostic tools. chemimpex.com |

Structural Biology Investigations Using Phosphorylated Peptides (e.g., NMR, X-ray crystallography)

Synthetic phosphopeptides, enabled by building blocks like this compound, are indispensable for structural biology studies aimed at understanding the molecular basis of phosphorylation-dependent interactions. nih.govresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level details of how phosphotyrosine-containing peptides bind to their target proteins. nih.govnmims.edu

These structural methods are crucial for elucidating the mechanisms of enzymes like protein tyrosine phosphatases (PTPs) and kinases. nih.gov By studying the structures of these enzymes in complex with phosphopeptide substrates or inhibitors, researchers can gain insights into their function, dynamics, and catalytic mechanisms. nih.govresearchgate.net This information is vital for the structure-based design of specific drugs. nih.gov

NMR spectroscopy is particularly powerful for studying these interactions in solution, which mimics the natural cellular environment. nmims.edunih.gov For example, 31P NMR can be used to directly monitor the phosphorylation state of the peptide and to determine the dissociation constants (Kd) for its binding to a target protein, such as the 14-3-3ζ protein. nih.gov Chemical shift perturbation studies in NMR can map the binding interface between a phosphopeptide and its target, revealing which residues are involved in the interaction. cpcscientific.com

X-ray crystallography provides high-resolution static snapshots of phosphopeptide-protein complexes. nih.gov These crystal structures reveal the precise three-dimensional arrangement of atoms at the binding interface, showing the specific hydrogen bonds and electrostatic interactions that confer binding specificity. This level of detail is critical for understanding how proteins recognize phosphorylated tyrosine residues and for designing small molecules that can mimic these interactions to modulate protein function. nih.govresearchgate.net

| Technique | Type of Information | Research Example | Significance |

| NMR Spectroscopy | Protein-peptide interactions in solution; binding affinities (Kd); dynamics. nih.govnmims.edunih.gov | Dissecting the binding of phosphorylated tyrosine hydroxylase peptides to 14-3-3ζ protein using 31P NMR. nih.gov | Provides insights into the dynamic nature of molecular recognition and binding kinetics in a near-native state. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of protein-peptide complexes. nih.govresearchgate.net | Determining the crystal structure of a protein tyrosine phosphatase (PTP) bound to a phosphopeptide substrate. nih.gov | Reveals the precise atomic interactions governing binding specificity, guiding structure-based drug design. nih.govresearchgate.net |

Analytical and Characterization Methodologies for Fmoc O Phospho L Tyrosine and Phosphopeptides

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of Fmoc-O-Phospho-L-tyrosine and phosphopeptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are used to confirm the presence and connectivity of the fluorenylmethyloxycarbonyl (Fmoc) group, the tyrosine side chain, and the phosphate (B84403) group. The chemical shifts and coupling constants in the spectra provide a definitive fingerprint of the molecule's structure.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to sequence phosphopeptides. researchgate.netnih.gov For the protected amino acid, MS confirms the correct mass, corresponding to its molecular formula, C₂₄H₂₂NO₈P, which is 483.41 g/mol . chemimpex.combiosynth.com In the context of phosphoproteomics, MS is essential for identifying phosphorylation sites within peptides. researchgate.netnih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. Because phosphotyrosine-containing proteins and peptides are often present in very low abundance, their analysis by MS can be challenging. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Purification (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound and for the purification of synthetic phosphopeptides. chemimpex.comjk-sci.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for purity analysis. It separates compounds based on their hydrophobicity. The purity of commercial this compound is typically specified as ≥97% or ≥98% as determined by HPLC. jk-sci.comchemimpex.com For phosphopeptides, RP-HPLC is used to purify the final product from a complex mixture of reagents and deletion sequences generated during solid-phase peptide synthesis (SPPS). nih.gov

Below is a table summarizing typical conditions for the HPLC analysis of Fmoc-protected amino acids.

| Parameter | Condition |

| Column | Lux 5 µm Cellulose-1, Cellulose-2, Cellulose-3, or Cellulose-4 (250 x 4.6 mm) |

| Mobile Phase | Varies; typically a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min (Isocratic) |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

| Temperature | Ambient |

| This table is based on a general protocol for chiral separation of FMOC protected α-amino acids and specific conditions may vary. phenomenex.com |

Electrophoretic Techniques for Phosphorylation State Analysis

Gel electrophoresis is a powerful technique for analyzing the phosphorylation state of proteins and larger peptides. researchgate.net While not typically used for the small molecule this compound itself, it is highly relevant for the phosphopeptides and phosphoproteins it helps to create.

Two-Dimensional Gel Electrophoresis (2-DE) separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular mass in the second. The addition of a negatively charged phosphate group to a tyrosine residue lowers the protein's isoelectric point, causing a shift in its position on the 2-DE gel. nih.gov This pI shift can be used to distinguish between phosphorylated and non-phosphorylated forms of a protein. nih.gov

Specialized staining techniques can be used to specifically visualize phosphoproteins on the gel. Fluorescent stains like Pro-Q® Diamond allow for the in-gel identification of phosphoserine, phosphothreonine, and phosphotyrosine residues. nih.gov Alternatively, phosphoprotein detection can be achieved through Western blotting using anti-phosphotyrosine specific antibodies. researchgate.net Comparing the 2-DE patterns of samples before and after treatment with phosphatases can also confirm the phosphorylation status of proteins; dephosphorylation leads to the loss of the phosphate group, which results in a shift of the protein spot to a more basic position. nih.gov

Quantification Methods for Phosphotyrosine Residues

Accurate quantification of phosphotyrosine residues is crucial for studying cellular signaling pathways, where the level of phosphorylation can change dynamically. rsc.orgacs.org

Mass Spectrometry-Based Quantification is a dominant approach in the field. rsc.org Relative quantification can be achieved using various isotopic labeling strategies:

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "light," "medium," or "heavy" isotopic forms of amino acids. The relative intensities of the peptide peaks in the mass spectrum from different samples correspond to the relative abundance of the phosphopeptide. rsc.orgacs.org

Isobaric Tagging (e.g., iTRAQ, TMT): Peptides from different samples are labeled with chemical tags that are identical in mass (isobaric) but produce different reporter ions upon fragmentation in the mass spectrometer. The relative intensity of these reporter ions is used for quantification. rsc.org

Immunoassays , such as flow cytometry, can provide rapid quantification of tyrosine phosphorylation within specific cell populations. nih.gov This method uses fluorescently labeled monoclonal antibodies that specifically bind to phosphotyrosine residues. The fluorescence intensity, measured by a flow cytometer, correlates with the level of phosphotyrosine. nih.gov

Enrichment Strategies are often necessary prior to quantification due to the low abundance of phosphotyrosine. nih.gov This can be achieved through immunoaffinity purification using anti-phosphotyrosine antibodies or with engineered SH2 protein domains that naturally bind to phosphotyrosine. nih.govnih.gov These enrichment steps increase the concentration of phosphopeptides, enabling more sensitive and accurate quantification by subsequent methods like MS. nih.gov

Future Perspectives in Fmoc O Phospho L Tyrosine Research

Development of Novel Protecting Group Chemistries

The efficiency and success of solid-phase peptide synthesis (SPPS) for phosphopeptides are critically dependent on the protecting groups used for the phosphate (B84403) moiety. While the benzyl (B1604629) group has been traditionally used, its lability under certain conditions can lead to side reactions. nih.gov Research is ongoing to develop more robust and versatile protecting groups.

One area of exploration is the use of N,N-dialkyldiamide-type phosphate protecting groups, which can be converted to the phosphate under mild acidic conditions. nih.gov Another innovative approach involves the use of the cyclosaligenyl (cpY) phosphodiester as a phosphotyrosine mimetic, which has shown inhibitory activity in protein-protein interactions. nih.gov The development of new protecting groups, such as the neopentyl (Np) group for sulfotyrosine, provides a blueprint for similar strategies in phosphotyrosine chemistry, aiming for high stability during synthesis and clean deprotection. nih.gov Future protecting groups are expected to offer orthogonal deprotection strategies, improved solubility, and compatibility with a wider range of reaction conditions, thereby streamlining the synthesis of complex phosphopeptides. chemimpex.com

Table 1: Examples of Protecting Groups and Mimetics in Phosphotyrosine Chemistry

| Compound/Group Name | Type | Key Feature | Reference |

|---|---|---|---|

| Benzyl | Protecting Group | Traditional protecting group, can be labile. nih.gov | nih.gov |

| N,N-dialkyldiamide | Protecting Group | Converted to phosphate under mild conditions. nih.gov | nih.gov |

| Cyclosaligenyl (cpY) | Mimetic | Novel phosphodiester mimetic. nih.gov | nih.gov |

Advancements in Automated Phosphopeptide Synthesis Technologies

Automation has revolutionized peptide synthesis, and its continued advancement is a key future perspective for phosphopeptide research. americanpeptidesociety.org Modern automated peptide synthesizers offer increased efficiency, reproducibility, and the capacity for high-throughput synthesis. americanpeptidesociety.org Recent developments, such as automated fast-flow synthesizers, have enabled the rapid preparation of very long peptides. nih.gov

Beyond the synthesis of the peptide chain, automation is also transforming the crucial downstream process of phosphopeptide enrichment for analysis. Automated platforms can perform phosphopeptide enrichment from complex biological samples with high sensitivity and reproducibility, even from minute amounts of starting material. plos.org Techniques using magnetic beads on automated platforms allow for robust, high-throughput sample preparation, making large-scale phosphoproteomics studies feasible. biorxiv.org Future advancements will likely focus on integrating synthesis and purification steps, improving the software for protocol management and real-time monitoring, and refining fluidic designs to minimize reagent waste and prevent cross-contamination. americanpeptidesociety.org The optimization of automated enrichment protocols, including parameters like buffer composition and binding times, will continue to push the boundaries of sensitivity in phosphoproteomics. biorxiv.orgnih.gov

Expansion of Applications in Chemical Biology and Proteomics

Fmoc-O-Phospho-L-tyrosine is a fundamental tool for creating synthetic phosphopeptides that are used to study a wide range of biological processes, particularly signal transduction. chemimpex.com The future will see an expansion of these applications into more complex areas of chemical biology and proteomics.

Chemical proteomics utilizes synthetic small molecules and probes to study protein function within complex biological systems. stanford.edu Phosphopeptides synthesized with this compound can be incorporated into sophisticated chemical probes to investigate the activity of protein tyrosine phosphatases (PTPs) and kinases. These probes can help in identifying new drug targets and understanding the intricate networks of cellular signaling. chemimpex.com

Furthermore, the field of proteomics is increasingly focused on the quantitative analysis of post-translational modifications, such as phosphorylation. Synthetic phosphopeptides serve as essential standards and substrates in these analyses. nih.gov The ability to generate high-purity phosphopeptides using this compound is crucial for developing and validating new mass spectrometry-based proteomics methods. chemimpex.com Future applications will likely involve the use of phosphopeptides in the development of novel diagnostic tools and in systems biology approaches to unravel the complexity of phosphorylation-dependent signaling pathways.

Exploration of Mimics and Non-Hydrolyzable Analogues in Research Tools

A significant challenge in studying protein tyrosine phosphorylation is the dynamic nature of the phosphate group, which can be rapidly removed by protein tyrosine phosphatases (PTPs). biorxiv.orgrsc.org To overcome this, researchers are increasingly turning to non-hydrolyzable phosphotyrosine analogs. These mimics retain the structural and electronic properties of phosphotyrosine but are resistant to enzymatic cleavage. biorxiv.orgrsc.org

Several non-hydrolyzable analogs have been developed and incorporated into peptides and proteins. These include:

p-carboxymethyl-L-phenylalanine (CMF) : This analog has been genetically incorporated into proteins in mammalian cells, allowing for the study of phosphorylation events without the interference of phosphatases. biorxiv.orgrsc.orgnih.gov

4-phosphomethyl-L-phenylalanine (Pmp) : Pmp has also been site-specifically incorporated into proteins, enabling detailed functional studies of individual phosphorylation sites. nih.gov

Phosphonodifluoromethyl phenylalanine (F2pmp) : This analog has shown significant promise as a physiologically stable mimic and has been used in the development of cell-permeable PTP inhibitors. rsc.org

The exploration of these and other novel mimics is a vibrant area of research. By providing stable representations of the phosphorylated state, these analogs are invaluable tools for structural biology, drug discovery, and the detailed mechanistic investigation of signaling pathways. biorxiv.orgnih.gov Future work will focus on developing new mimics with improved biological properties and expanding the methods for their incorporation into proteins.

Q & A

Q. What are the primary research applications of Fmoc-O-Phospho-L-tyrosine in peptide synthesis?

this compound is critical for studying tyrosine phosphorylation in synthetic peptides, a post-translational modification that regulates protein-protein interactions and signaling pathways. Its Fmoc protection allows compatibility with solid-phase peptide synthesis (SPPS), enabling the incorporation of phosphorylated residues into custom sequences for structural or functional studies. Phosphorylation alters peptide solubility, stability, and binding affinity, making it essential for mimicking biological processes like kinase signaling .

Q. How does the phosphorylation of tyrosine in this compound influence peptide interactions?

Phosphorylation introduces a negatively charged phosphate group at the tyrosine hydroxyl, which can disrupt hydrophobic interactions or create new electrostatic binding sites. For example, phosphorylated peptides may exhibit altered binding to SH2 domains or phosphatase enzymes. Researchers should validate these interactions using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes .

Q. What strategies are recommended for deprotecting Fmoc groups in this compound without damaging the phosphate moiety?

The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), which cleaves the base-labile protecting group while preserving acid-sensitive phosphorylated residues. To minimize side reactions, limit deprotection time to 10–15 minutes and monitor by ninhydrin or chloranil tests. Avoid acidic conditions (e.g., TFA) until final cleavage to prevent phosphate ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS registry numbers for this compound derivatives across commercial sources?

Discrepancies (e.g., CAS 198560-41-7 vs. 147762-53-6) may arise from isomer variations (D/L-tyrosine) or tert-butyl/benzyl phosphate protections. Always cross-verify using analytical

Q. What analytical techniques are most effective for characterizing phosphorylation site fidelity in this compound during solid-phase synthesis?

- MALDI-TOF MS : Detects phosphorylation-specific mass shifts (≈80 Da per modification).

- Phos-tag™ SDS-PAGE : Visualizes phosphorylated peptides via phosphate-selective mobility shifts.

- 31P NMR : Confirms phosphate integrity and quantifies degradation products. Combine these with Edman degradation or LC-MS/MS for sequence validation .

Q. How should researchers adjust coupling conditions when incorporating this compound into peptide sequences with multiple post-translational modifications?

Phosphorylated residues can reduce coupling efficiency due to steric hindrance or charge repulsion. Optimize by:

- Activators : Use HATU instead of HBTU for higher reactivity.

- Coupling time : Extend to 1–2 hours.

- Temperature : Perform reactions at 50°C to improve solubility. Monitor by Kaiser test and confirm via LC-MS after each coupling step .

Q. What statistical approaches are appropriate for analyzing dose-response data involving phosphorylated tyrosine-containing peptides synthesized using this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values for kinase inhibition or receptor activation assays. Pair with ANOVA to assess significance across replicates. For high-throughput screens, apply Z’-factor analysis to validate assay robustness. Always include negative controls (non-phosphorylated analogs) to isolate phosphorylation-dependent effects .

Methodological Notes

- Synthesis Troubleshooting : If phosphorylation efficiency is low (<90%), pre-activate this compound with DIPEA in DMF for 5 minutes before coupling.

- Storage : Store at -20°C under argon to prevent oxidation; reconstitute in anhydrous DMF to avoid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.